molecular formula C16H12O5 B1457606 (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one CAS No. 102067-84-5

(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one

Cat. No. B1457606
M. Wt: 284.26 g/mol
InChI Key: KVYZXXBTJHJISR-UHFFFAOYSA-N
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Description

(E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, commonly referred to as E3DHCH, is a natural compound found in many plant species. It is an important component of the plant secondary metabolism, and it has been studied extensively for its potential medicinal properties. E3DHCH has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential to modulate the activity of enzymes involved in the synthesis of other natural compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodologies : A study by Basavaiah and Bakthadoss (1998) introduced a new methodology for synthesizing (E)-3-benzylidenechroman-4-ones, highlighting the application of this method in creating compounds like the methyl ether of bonducellin and antifungal agents (Basavaiah & Bakthadoss, 1998).

Biochemical Applications

  • Fluorescent Probes for Metal Ions : García-Beltrán et al. (2014) synthesized coumarin-based fluorescent probes, including a variant of (E)-3-(3,4-dihydroxybenzylidene)-7-hydroxychroman-4-one, for detecting copper(II) and iron(III) ions, demonstrating potential for bio-imaging applications (García-Beltrán et al., 2014).

  • Homoisoflavonoid Isolation and Characterization : Hafez-Ghoran et al. (2015) isolated various homoisoflavonoids, including derivatives of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, from Scilla persica HAUSSKN, emphasizing their potential in traditional medicine (Hafez-Ghoran et al., 2015).

  • RNA Interaction Study : Namdar, Makouie, and Nafisi (2013) investigated the interaction of synthetic homoisoflavonoids, including (E)-3-(3,4-dihydroxybenzylidene)-7-methoxychroman-4-one, with RNA, providing insights into potential pharmaceutical applications (Namdar, Makouie, & Nafisi, 2013).

  • Crystallography and Density Functional Theory Studies : Sepay et al. (2018) conducted X-ray diffraction and density functional theory studies on derivatives of (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, which contribute to understanding their structural and electronic properties (Sepay et al., 2018).

  • Antioxidant and Anti-Apoptotic Properties : Park, Seo, and Han (2019) discovered that a homoisoflavonoid compound isolated from Portulaca oleracea L., structurally similar to (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, protects pancreatic β cells against apoptosis, indicating its potential in diabetes treatment (Park, Seo, & Han, 2019).

Pharmaceutical Research

  • Monoamine Oxidase-B Inhibition : Desideri et al. (2011) synthesized and tested a series of homoisoflavonoids, including variants of (E)-3-benzylidenechroman-4-ones, as inhibitors of human monoamine oxidase, revealing their therapeutic potential in treating neurological disorders (Desideri et al., 2011).

  • Antitumor Activity : Andreani et al. (2006) reported the synthesis of anticancer E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, structurally related to (E)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one, demonstrating their potential as antitumor agents (Andreani et al., 2006).

properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYZXXBTJHJISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031878
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one

CAS RN

102067-84-5
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102067-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dihydroxyphenyl)methylene]-2,3-dihydro-7-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W He, T Fang, K Zhang, P Tu - Zhongguo Zhong yao za zhi …, 2009 - europepmc.org
Objective To identify and elucidate the vasorelaxant activity of homoisoflavonoids, the main chemical components from Lignum Sappan (the stems of Caesalpinia sappan), in isolated …
Number of citations: 4 europepmc.org
MRAA Syamsunarno, R Safitri… - Frontiers in pharmacology, 2021 - frontiersin.org
Cardiovascular diseases are the leading cause of death worldwide. The long-term aim of cardiovascular disease therapy is to reduce the mortality rate and decelerate the progression …
Number of citations: 21 www.frontiersin.org
Y Wang, H Wang, G Yang, Q Hao, K Yang… - European Journal of …, 2023 - Elsevier
It is well known that chronic obstructive pulmonary disease (COPD) patients are always trapped in the vicious circle of inflammation and oxidative stress, therefore anti-inflammatory and …
Number of citations: 3 www.sciencedirect.com
YP Chen, L Liu, YH Zhou, J Wen, Y Jiang, PF Tu - Journal of Chinese Pharmaceutical …, 2008
Number of citations: 44
何文君, 方泰惠, 张可, 屠鹏飞 - 中国中药杂志, 2009 - cqvip.com
目的:研究苏木药材主要成分高异黄酮类成分对大鼠离体胸主动脉环的舒张作用.方法:采用大鼠胸主动脉环张力测定法,观察苏木中4个高异黄酮类成分:巴西苏木素(brazlin,1),(E)-3-(3,4-…
Number of citations: 7 www.cqvip.com
陈玉平, 刘蕾, 周雨虹, 温晶, 姜勇, 屠鹏飞 - 中国药学: 英文版, 2008 - cqvip.com
研究苏木Caesalpinia sappan L.的化学成分.利用溶剂萃取,反复硅胶,凝胶柱色谱和反相硅胶等手段进行分离纯化,根据理化性质,波谱数据进行结构鉴定.分离并鉴定了14个化合物,分别为巴西…
Number of citations: 5 www.cqvip.com

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